molecular formula C15H18N2O3S B1275865 2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide CAS No. 590360-06-8

2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide

Cat. No.: B1275865
CAS No.: 590360-06-8
M. Wt: 306.4 g/mol
InChI Key: IGXFRMKLHJYBMV-UHFFFAOYSA-N
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Description

2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group, a carboxamide group, and a 3,4-dimethoxyphenyl ethyl substituent, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone and elemental sulfur.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or primary amines.

    Attachment of the 3,4-dimethoxyphenyl ethyl group: This step often involves a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the carboxamide group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like thionyl chloride followed by reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst, nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced amine or alcohol derivatives.

    Substitution: Substituted thiophene or aromatic derivatives.

Scientific Research Applications

2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and carboxamide groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing pathways involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the thiophene ring.

    2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrrole-3-carboxamide: Similar structure but with a pyrrole ring instead of a thiophene ring.

Uniqueness

2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide is unique due to the combination of its functional groups and the thiophene ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and therapeutic agents.

Properties

IUPAC Name

2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-19-12-4-3-10(9-13(12)20-2)5-7-17-15(18)11-6-8-21-14(11)16/h3-4,6,8-9H,5,7,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXFRMKLHJYBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(SC=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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